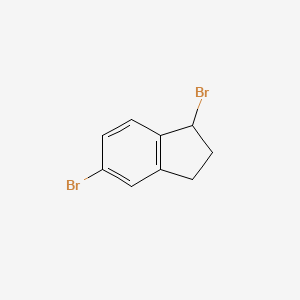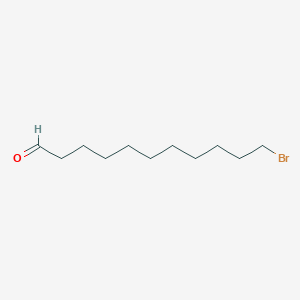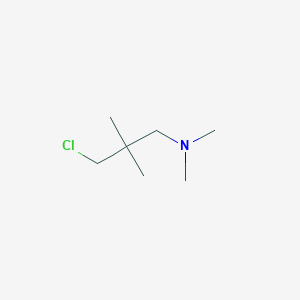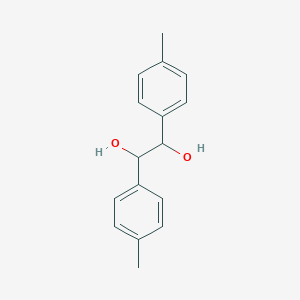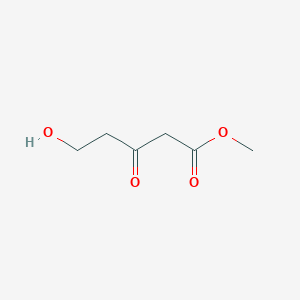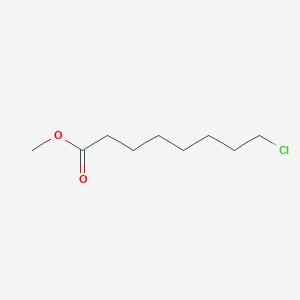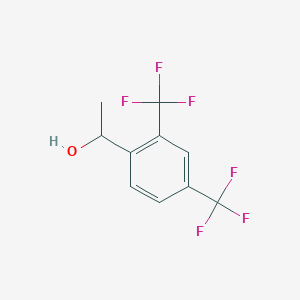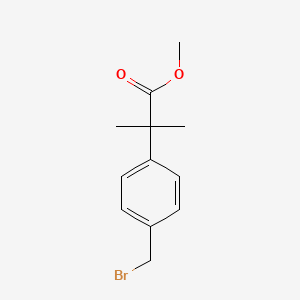
Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate
Übersicht
Beschreibung
Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate is a useful research compound. Its molecular formula is C12H15BrO2 and its molecular weight is 271.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties:
- Zhou et al. (2014) used a derivative of Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate for the atom transfer radical polymerization (ATRP) of styrene, leading to the creation of fluorescent polystyrene with potential applications in materials science (Zhou et al., 2014).
- Velázquez et al. (2020) evaluated the halogen chain-end functionality in 2-bromo-2-methylpropanoate esters of poly(oxyalkylene) polymers, which could be used as ATRP macroinitiators for synthesizing polymeric architectures in drug delivery bioconjugates (Velázquez et al., 2020).
Photopolymerization and Material Science:
- Guillaneuf et al. (2010) reported on a new alkoxyamine derived from Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate that acts as a photoiniferter. This compound decomposes under UV irradiation to generate radicals, useful in nitroxide-mediated photopolymerization (Guillaneuf et al., 2010).
Chemical Synthesis and Characterization:
- Pascual et al. (2000) worked on the synthesis of new compounds using (2-bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester, discussing their formation and spectroscopic properties (Pascual et al., 2000).
- Sane et al. (2011) synthesized a new bis-allyloxy functionalized ATRP initiator starting from Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate, indicating its potential in creating functionalized polymers (Sane et al., 2011).
Biological Activity Screening:
- Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters, closely related to Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate, and studied their cytotoxicity, anti-inflammatory, and antibacterial activity (Yancheva et al., 2015).
Eigenschaften
IUPAC Name |
methyl 2-[4-(bromomethyl)phenyl]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,11(14)15-3)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIQXLCAEUTYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CBr)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


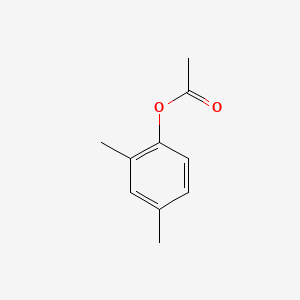
![[1,1'-Biphenyl]-2-yl methacrylate](/img/structure/B8220969.png)
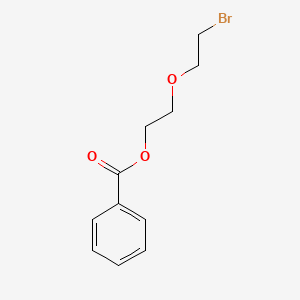
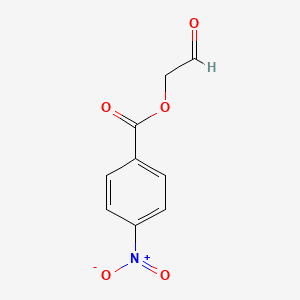
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-ol](/img/structure/B8220983.png)
